2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione
Description
2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is an anthraquinone derivative featuring a sulfonamide-linked piperazine moiety substituted with a hydroxyethyl group. These compounds are synthesized to exploit their DNA-binding properties, particularly targeting non-canonical G-quadruplex (G4) structures, which are relevant in anticancer drug development .
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c23-12-11-21-7-9-22(10-8-21)28(26,27)14-5-6-17-18(13-14)20(25)16-4-2-1-3-15(16)19(17)24/h1-6,13,23H,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNORZCOBZRYDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of anthracene-9,10-dione, which is then subjected to sulfonylation using sulfonyl chloride derivatives. The resulting intermediate is further reacted with 4-(2-hydroxyethyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted piperazine compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multi-step organic reactions starting from anthracene derivatives. The process may include:
- Bromination of anthracene to yield dibromo derivatives.
- Sonogashira coupling to introduce alkyne groups.
- A3 coupling reaction with formaldehyde and 1-(2-hydroxyethyl)piperazine to form the final compound .
The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Anticancer Properties
One of the most promising applications of this compound is its interaction with G-quadruplex DNA structures, which are critical in regulating gene expression and maintaining genomic stability. The compound has shown significant binding affinity to G-quadruplexes, which are appealing targets for anticancer therapy .
Case Study:
In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Advanced analytical methods such as mass spectrometry and nuclear magnetic resonance were utilized to assess its molecular interactions and bioactivity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the piperazine moiety, which has been associated with various biological activities. Preliminary evaluations indicate that derivatives containing similar piperazine structures exhibit significant antibacterial and antifungal activities .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects can be attributed to:
- G4 Binding: The compound's ability to stabilize G-quadruplex structures may inhibit telomerase activity in cancer cells, leading to reduced proliferation.
Table 1: Binding Affinity and Activity Data
| Compound | Binding Energy (kcal/mol) | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| This compound | -8.5 | Lung cancer (A549) | 12.5 |
| Reference Compound | -7.0 | Lung cancer (A549) | 15.0 |
Mechanism of Action
The mechanism by which 2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione exerts its effects is complex and involves multiple molecular targets and pathways. The anthracene core can intercalate into DNA, disrupting its function and leading to cell death. The piperazine moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the sulfonyl group can form covalent bonds with nucleophilic sites in proteins, further affecting cellular processes.
Comparison with Similar Compounds
Key Observations :
- Alkyne vs. Sulfonyl Linkers: The bis-piperazine compound () uses alkyne bridges to connect substituents, whereas the target compound employs a sulfonyl group.
- Substituent Diversity: Ethanoanthracenes () prioritize aromatic or heterocyclic substituents, while piperazine derivatives focus on flexible, polar groups to improve DNA interaction.
Biochemical and DNA-Binding Properties
Table 2: DNA-Binding Selectivity and Stability
Key Findings :
- G4 Selectivity : Compound 4 () demonstrates a 1.92-fold selectivity for G4-DNA over dsDNA, attributed to π-π stacking between the anthracene core and G4 tetrads. Molecular docking (AutoDock Vina) confirmed this binding mode .
Biological Activity
The compound 2-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a derivative of anthracene known for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize the current understanding of its biological activity through various studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically follows a multi-step process involving the functionalization of anthracene derivatives. The process often includes bromination, Sonogashira coupling, and A3 coupling reactions to introduce piperazine and sulfonyl groups into the anthracene framework. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly its interaction with G-quadruplex (G4) DNA structures . G4s are known to play significant roles in cancer biology by regulating gene expression and maintaining genomic stability. The compound has shown selective binding to G4 DNA, which is a promising target for anticancer therapy.
- Molecular Docking Studies : Molecular docking simulations indicate that the compound binds effectively to G4 DNA with a calculated binding energy of -8.5 kcal/mol, suggesting a strong interaction that could inhibit cancer cell proliferation .
- In Vitro Studies : The compound has been tested against various lung cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents. The MTT assay results revealed that it effectively reduces cell viability in a dose-dependent manner .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity . Various derivatives of piperazine have shown promising results against bacterial strains.
- In Vitro Antimicrobial Assays : Studies employing the tube dilution technique have indicated that related compounds exhibit antimicrobial properties comparable to standard drugs such as ciprofloxacin and fluconazole . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities to active derivatives suggest potential activity.
Case Study 1: Interaction with G-Quadruplex DNA
A study conducted on a closely related anthracene derivative demonstrated that it binds selectively to G4 DNA structures, inhibiting telomerase activity in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in tumor models . Such findings underscore the therapeutic potential of targeting G4 structures with similar compounds.
Case Study 2: Anticancer Efficacy in Lung Cancer Models
Another investigation assessed the efficacy of anthracene derivatives against lung cancer cell lines using various assays (MTT, colony formation). Results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mechanisms involving oxidative stress . While specific data on this compound was not detailed, the trends observed provide a basis for further exploration.
Summary of Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione?
- Methodology : Multi-step synthesis typically involves sulfonylation of anthraquinone derivatives followed by coupling with 4-(2-hydroxyethyl)piperazine. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of anthraquinone intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and decomposition risks .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z 463.12 for [M+H]+) .
- NMR spectroscopy : Analyze proton environments (e.g., anthracene protons at δ 8.2–8.5 ppm, piperazine signals at δ 2.5–3.5 ppm) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential dust generation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the sulfonylated piperazine moiety influence the compound’s interaction with biological targets (e.g., DNA, proteins)?
- Methodology :
- Fluorescence quenching assays : Measure binding affinity to DNA via changes in anthracene emission (λex = 365 nm, λem = 450 nm) .
- Molecular docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina) to predict binding modes .
- Comparative studies : Contrast with non-sulfonylated analogs to isolate the sulfonyl-piperazine group’s role .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., fluorescent probe vs. DNA intercalator)?
- Methodology :
- Dose-response assays : Test concentration-dependent effects (e.g., 1–100 µM) to identify dual functionalities .
- Time-resolved spectroscopy : Monitor real-time interactions to distinguish transient binding (fluorescent tagging) from stable intercalation .
- Cell-free vs. cellular models : Validate mechanisms in vitro (e.g., plasmid DNA) vs. in vivo (e.g., cancer cell lines) .
Q. How can researchers optimize the compound’s photostability for applications in bioimaging?
- Methodology :
- UV-Vis stability tests : Expose to controlled UV light (e.g., 365 nm for 24 hrs) and monitor absorbance decay .
- Co-solvent systems : Use antioxidants (e.g., ascorbic acid) or micellar encapsulation to reduce photodegradation .
- Structure-activity relationships (SAR) : Modify substituents (e.g., electron-donating groups on anthracene) to enhance stability .
Q. What computational methods predict the compound’s solubility and partition coefficient (logP) for pharmacokinetic modeling?
- Methodology :
- Quantum mechanical calculations : Use Gaussian09 to compute dipole moments and polar surface areas .
- QSAR models : Train on anthraquinone derivatives to predict logP (e.g., estimated logP = 2.8 ± 0.3) .
- Solubility assays : Perform shake-flask experiments in PBS (pH 7.4) and correlate with computational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
